

Structural comparison of N-Stearoyl-DL-dihydrolactocerebroside with related sphingolipids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-Stearoyl-DL-dihydrolactocerebroside</i>
Cat. No.:	B091782

[Get Quote](#)

A Structural Showdown: N-Stearoyl-DL-dihydrolactocerebroside in the Sphingolipid Family

A detailed comparative guide for researchers, scientists, and drug development professionals on the structural nuances of **N-Stearoyl-DL-dihydrolactocerebroside** and its key sphingolipid relatives. This guide provides a side-by-side look at their molecular architecture, supported by experimental methodologies for their characterization.

N-Stearoyl-DL-dihydrolactocerebroside is a specific type of glycosphingolipid, a class of lipids integral to cell membrane structure and signaling.^[1] Its unique structure, characterized by a saturated sphingoid base, an N-linked stearoyl fatty acid, and a lactose headgroup, dictates its physicochemical properties and biological functions. Understanding these structural details is paramount for researchers investigating lipid metabolism, membrane biophysics, and the development of lipid-based therapeutics.

Core Structural Comparison

The primary distinctions among sphingolipids lie in three key areas: the sphingoid base backbone, the N-acyl chain, and the polar head group.^{[2][3]} **N-Stearoyl-DL-**

dihydrolactocerebroside is defined by its dihydrosphingosine (or sphinganine) backbone, which lacks the characteristic C4-trans-double bond found in many other common sphingolipids.^{[4][5][6]} This saturation significantly alters its geometry and potential for intermolecular interactions within the cell membrane.

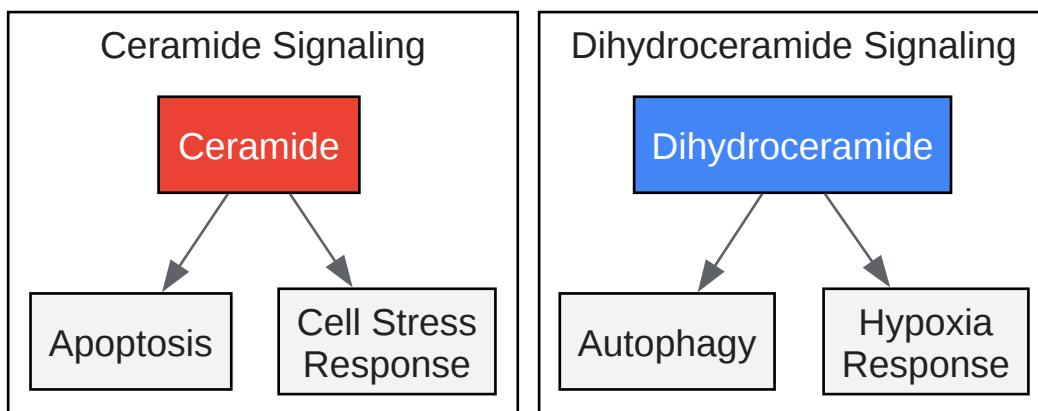
For this comparison, we will examine **N-Stearoyl-DL-dihydrolactocerebroside** against its unsaturated analog (Lactocerebroside) and its biosynthetic precursors (Dihydroceramide and Ceramide).

Feature	N-Stearoyl-DL-dihydrolactocerebroside	N-Stearoyl-lactocerebroside	N-Stearoyl-dihydroceramide	N-Stearoyl-ceramide
CAS Number	15373-20-3 ^{[7][8]}	14133-73-6	20356-16-9	2304-81-6 ^[9]
Molecular Formula	C48H93NO13 ^[7]	C48H91NO13	C36H73NO3	C36H71NO3 ^[9]
Molecular Weight	892.25 g/mol ^[7]	890.23 g/mol	568.0 g/mol	566.0 g/mol ^[9]
Sphingoid Base	Dihydrosphingosine (Sphinganine)	Sphingosine	Dihydrosphingosine (Sphinganine)	Sphingosine
Backbone Feature	Saturated C4-C5 bond	C4-C5 trans double bond	Saturated C4-C5 bond	C4-C5 trans double bond
N-Acyl Chain	Stearoyl (C18:0)	Stearoyl (C18:0)	Stearoyl (C18:0)	Stearoyl (C18:0)
Head Group	Lactose (Galactose-Glucose)	Lactose (Galactose-Glucose)	Hydroxyl (-OH)	Hydroxyl (-OH)
Lipid Class	Dihydroglycosphingolipid	Glycosphingolipid	Dihydroceramide	Ceramide

The Significance of Saturation: Dihydro vs. Unsaturated Sphingolipids

For many years, dihydrosphingolipids were considered merely as biologically inactive precursors to their unsaturated counterparts.^[4] However, recent research has illuminated their distinct and vital roles in various cellular processes, including apoptosis, autophagy, and hypoxia.^{[4][6][10]} The absence of the C4-double bond in **N-Stearoyl-DL-dihydrolactocerebroside** leads to a more flexible and geometrically distinct structure compared to N-Stearoyl-lactocerebroside. This seemingly minor change can influence membrane fluidity, lipid raft formation, and interactions with membrane proteins, thereby modulating downstream signaling events.

Biosynthetic and Signaling Relationships


The structural relationships between these lipids are rooted in their shared biosynthetic pathway. Dihydroceramides are the direct precursors to both ceramides (via desaturation) and more complex dihydrosphingolipids like **N-Stearoyl-DL-dihydrolactocerebroside** (via glycosylation).

[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of selected sphingolipids.

These molecules are not just structural components but also key players in cellular signaling. Ceramides are well-established signaling molecules involved in apoptosis and stress responses, while their dihydro-forms are now known to participate in distinct signaling cascades, particularly in promoting autophagy.[2][10]

[Click to download full resolution via product page](#)

Caption: Distinct signaling roles of Ceramide vs. Dihydroceramide.

Experimental Protocols for Sphingolipid Analysis

The comparative analysis of **N-Stearoyl-DL-dihydrolactocerebroside** and its relatives relies on robust analytical techniques capable of separating and identifying structurally similar lipid species.

Lipid Extraction

A common and effective method for extracting a broad range of sphingolipids and glycerophospholipids from biological samples is a butanol/ethyl acetate/hexane (BEH) extraction.

- Objective: To efficiently extract lipids from cells or tissues while minimizing degradation.
- Protocol:
 - Homogenize the biological sample (e.g., 1×10^6 cells) in a suitable buffer.

- Add an internal standard mixture containing known quantities of lipid species for later quantification.
- Perform a liquid-liquid extraction using a solvent mixture such as butanol/ethyl acetate/hexane. A chloroform/methanol-based extraction is also widely used.[\[11\]](#)
- Vortex the mixture thoroughly and centrifuge to separate the phases.
- Collect the organic (lower) phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Chromatographic Separation and Mass Spectrometric Analysis (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for separating and quantifying individual sphingolipid species.[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Objective: To separate complex lipid mixtures and to identify and quantify individual molecular species based on their mass-to-charge ratio and fragmentation patterns.
- Protocol:
 - Chromatography:
 - Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
 - Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
 - Elute the lipids using a gradient of mobile phases, for example, a mixture of water, methanol, and acetonitrile with additives like formic acid and ammonium formate, to separate them based on their polarity.
 - Mass Spectrometry:
 - The eluent from the HPLC is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer.

- Operate the mass spectrometer in a positive ion mode for sphingolipid analysis.
- Perform a full scan to detect the precursor ions of the target lipids.
- Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, where specific precursor ions are selected and fragmented, and characteristic product ions are monitored. For **N-Stearoyl-DL-dihydrolactocerebroside**, this would involve selecting its specific m/z and monitoring for fragments corresponding to the loss of the lactose headgroup and the acyl chain.

[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS/MS analysis of sphingolipids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. Sphingolipid Structure, Classification, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 3. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 4. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. The role of dihydrosphingolipids in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. N-Stearoyl-DL-dihydrolactocerebroside [glpbio.cn]

- 9. C18-Ceramide | C36H71NO3 | CID 5283565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 12. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 13. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural comparison of N-Stearoyl-DL-dihydrolactocerebroside with related sphingolipids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091782#structural-comparison-of-n-stearoyl-dl-dihydrolactocerebroside-with-related-sphingolipids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com